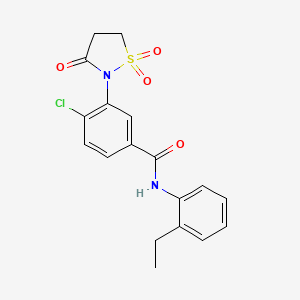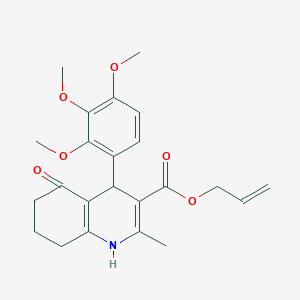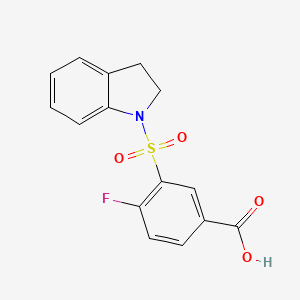![molecular formula C16H16BrNOS B5049620 2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5049620.png)
2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C16H16BrNOS. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide typically involves the reaction of 3-bromobenzyl chloride with 2-methylthioacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to certain enzymes or receptors, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and methylsulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-5-2-3-8-15(12)18-16(19)11-20-10-13-6-4-7-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWZSOIZPMVALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5049568.png)
![Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone](/img/structure/B5049582.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)

![7-[(4-Prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B5049616.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)
![4-(2-methylphenyl)-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5049641.png)
![3-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5049648.png)
